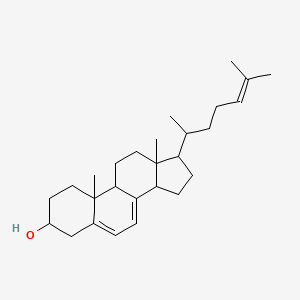
Cholesta-5,7,24-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesta-5,7,24-trien-3-ol is a steroidal compound that belongs to the class of unsaturated sterols It is structurally similar to cholesterol but contains additional double bonds at positions 5, 7, and 24
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholesta-5,7,24-trien-3-ol typically involves the use of steroidal precursors. One common method includes the bromination of 5α-cholest-7-en-3-one to yield a dibromo derivative, followed by dehydrobromination to produce cholesta-1,4,7-trien-3-one . Another approach involves the Diels-Alder reaction of a steroid containing a 5,7-diene and a Δ24 double bond, followed by oxidation and reduction steps to introduce the desired double bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar routes as described above. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cholesta-5,7,24-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the triene moiety to dienes and other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the double bond positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like singlet oxygen (1O2) and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions often involve specific solvents like tetrahydrofuran (THF) or ethanol, and controlled environments to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various dienes, hydroperoxides, and other oxygenated derivatives. These products are often characterized using techniques like X-ray crystallography and NMR spectroscopy .
Wissenschaftliche Forschungsanwendungen
Cholesta-5,7,24-trien-3-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of cholesta-5,7,24-trien-3-ol involves its interaction with cellular membranes and its role as a fluorescent probe. The compound’s conjugated triene moiety allows it to absorb and emit light, making it useful for tracking cholesterol and studying membrane dynamics . Additionally, its structural similarity to cholesterol enables it to integrate into lipid bilayers and influence membrane properties.
Vergleich Mit ähnlichen Verbindungen
Cholesta-5,7,24-trien-3-ol can be compared with other similar compounds, such as:
Cholesta-5,7,9(11)-trien-3-ol: Another unsaturated sterol used as a fluorescent probe.
9(11)-dehydroergosterol: A compound with similar photochemical properties and applications.
Provitamin D3: Shares structural similarities but differs in the position of double bonds.
This compound is unique due to its specific double bond configuration, which imparts distinct photochemical and biological properties.
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSSPKPUXDSHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862738 |
Source


|
| Record name | Cholesta-5,7,24-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
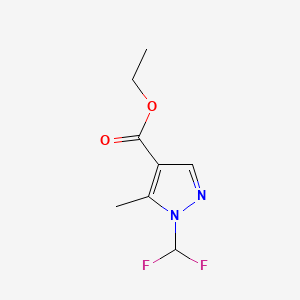
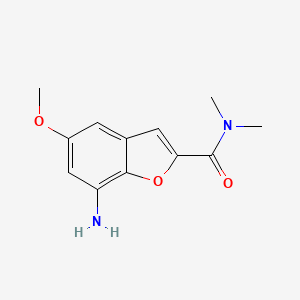
![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
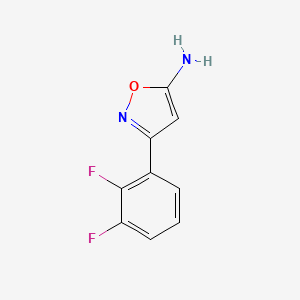
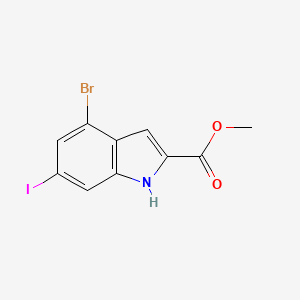
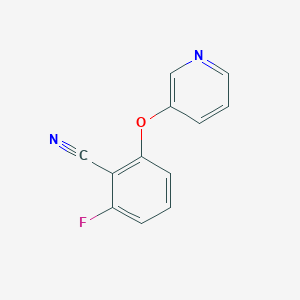
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)
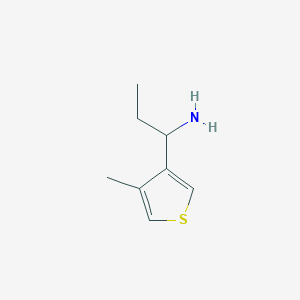
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
